AMPA Receptor Binding Affinity: CX-516 vs. Cyclothiazide and BCP-1
In a competitive binding assay using rat forebrain membranes, CX-516 (3 mM) displaced 11.0 ± 8.8% of [3H]CP-526,427 binding, corresponding to an AMPA receptor affinity (Ki) of 0.17 μM [1]. This affinity is approximately 2800-fold higher than that of the desensitisation modulator BCP-1 (Ki = 0.48 mM) and about 70-fold lower than that of cyclothiazide (Ki = 12–14 μM), positioning CX-516 as a moderately potent AMPA receptor PAM suitable for use as a reference ligand.
| Evidence Dimension | AMPA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | CX-516 Ki = 0.17 μM |
| Comparator Or Baseline | BCP-1 Ki = 0.48 mM; Cyclothiazide Ki = 12–14 μM |
| Quantified Difference | CX-516 affinity is ~2800-fold higher than BCP-1 and ~70-fold lower than cyclothiazide |
| Conditions | Rat forebrain membrane binding assay, displacement of 3 nM [3H]CP-526,427 |
Why This Matters
Procurement decisions for AMPA receptor binding studies must consider that CX-516 occupies a distinct affinity niche—neither as weak as BCP-1 nor as potent as cyclothiazide—making it the preferred choice when moderate-affinity PAM activity is desired to avoid saturation artefacts.
- [1] Meyers, M.J. et al. (2010) 'Identification of selective positive allosteric modulators for the AMPA receptor', Journal of Medicinal Chemistry, 53(19), pp. 7271–7279. doi:10.1021/jm1000419. View Source
